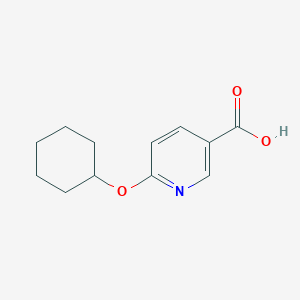

6-(Cyclohexyloxy)nicotinic acid

概要

説明

科学的研究の応用

Receptor Interaction and Anti-Lipolytic Effects

6-(Cyclohexyloxy)nicotinic acid, a derivative of nicotinic acid, interacts with specific G-protein-coupled receptors in adipose tissue, such as PUMA-G and HM74, to mediate its anti-lipolytic effect. This interaction leads to a decrease in cyclic adenosine monophosphate (cAMP) accumulation, thereby inhibiting hormone-sensitive triglyceride lipase and reducing lipolysis (Tunaru et al., 2003).

Vasorelaxation and Antioxidation Properties

Thionicotinic acid derivatives, closely related to this compound, exhibit vasorelaxation effects and antioxidative activities. These compounds demonstrate potential as therapeutics in the context of vascular relaxation and antioxidation, with 6-substituted nicotinic acid analogs showing significant efficacy (Prachayasittikul et al., 2010).

Enzymatic Hydroxylation and Microbial Interaction

This compound can be produced through enzymatic hydroxylation of nicotinic acid by certain microorganisms like Pseudomonas, Bacillus, or Achromobacter. This process has potential applications in industrial production and biotechnological research (Mizon, 1995).

Therapeutic Potential in Hyperlipidemia and Cancer

6-Substituted nicotinic acid analogs, such as this compound, have been identified as inhibitors of carbonic anhydrase III enzyme, making them promising candidates for managing dyslipidemia and cancer progression. Their specific binding and inhibitory properties highlight their therapeutic potential in these areas (Mohammad et al., 2017).

Role in Atherosclerosis Treatment

This compound, through its receptor GPR109A, plays a role in reducing the progression of atherosclerosis. This effect is independent of lipid-modifying actions, emphasizing the compound's anti-inflammatory properties and potential application in cardiovascular disease treatment (Lukasova et al., 2011).

Safety and Hazards

将来の方向性

While specific future directions for 6-(Cyclohexyloxy)nicotinic acid are not mentioned in the search results, there are studies on the potential applications of nicotinic acid and its derivatives. For instance, 6-acylamino nicotinic acid-based hydrogelators have been found to be applicable in phase selective gelation, reproducible mat formation, and toxic dye removal . Additionally, nicotinic acid, also known as niacin, has been found to have vital roles in biological processes and is used widely in lipid-lowering drugs .

作用機序

Target of Action

The primary target of 6-(Cyclohexyloxy)nicotinic acid is likely similar to that of nicotinic acid, also known as niacin . Niacin is a B vitamin that is used to treat hyperlipidemia, dyslipidemia, hypertriglyceridemia, and to reduce the risk of myocardial infarctions . It acts to decrease levels of very low-density lipoproteins and low-density lipoproteins, while increasing levels of high-density lipoproteins .

Mode of Action

Nicotinic acid acts as a potent lipid-modifying agent with a broad spectrum of effects, including effects aimed at attenuating the risks associated with low high-density lipoprotein cholesterol (HDL-C), high low-density lipoprotein cholesterol (LDL-C), high lipoprotein a, and hypertriglyceridemia .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be similar to those affected by nicotinic acid. The conversion of dietary nicotinic acid and nicotinamide to bioactive NAD+ involves the biosynthesis pathway, whereas, resynthesis of NAD+ following its consumption in various biological reactions, involves the salvage pathways .

Pharmacokinetics

In a study analyzing the pharmacokinetics of prolonged-release nicotinic acid in chronic kidney disease (CKD) and in dialysis patients, it was found that no dose adjustment of Niaspan® (a brand name for nicotinic acid) is necessary in patients with renal impairment .

Result of Action

Niacin therapy should be avoided in individuals with liver abnormalities, peptic ulcer disease, and gout .

Action Environment

The solubility of nicotinic acid in various solvents has been determined, which can provide some insight into the action environment of this compound .

特性

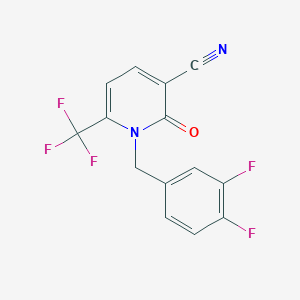

IUPAC Name |

6-cyclohexyloxypyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c14-12(15)9-6-7-11(13-8-9)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYZZLPCJWMJIAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=NC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801262120 | |

| Record name | 6-(Cyclohexyloxy)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801262120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

509101-15-9 | |

| Record name | 6-(Cyclohexyloxy)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=509101-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Cyclohexyloxy)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801262120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-methyloxime](/img/structure/B3037547.png)

![7-Chloro-5-methylsulfanyltetrazolo[1,5-c]pyrimidine](/img/structure/B3037552.png)

![7-(2,4-Dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3037554.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3037555.png)

![2-{5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thieno[2,3-b]quinoline](/img/structure/B3037557.png)

![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 3-chloropropanoate](/img/structure/B3037563.png)

![3-{[(3,4-dichlorobenzoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3037565.png)

![[(Z)-(2-Oxo-1-phenylindol-3-ylidene)amino] 2,6-difluorobenzoate](/img/structure/B3037566.png)

methanone](/img/structure/B3037567.png)

![cyclopropyl[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone](/img/structure/B3037568.png)